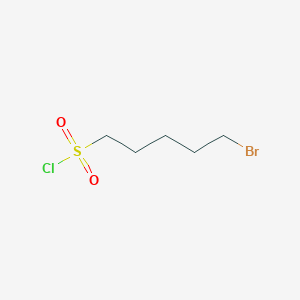

5-Bromopentane-1-sulfonyl chloride

Vue d'ensemble

Description

5-Bromopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10BrClO2S and a molecular weight of 249.55 . It has been extensively researched due to its diverse range of applications in scientific experiments.

Molecular Structure Analysis

The molecular structure of 5-Bromopentane-1-sulfonyl chloride consists of 5 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Sulfonyl chlorides, such as 5-Bromopentane-1-sulfonyl chloride, are typically used in electrophilic aromatic substitution reactions . They are soluble in organic solvents and can be easily separated from the reaction mixture . Sulfonyl chlorides are more useful intermediates than sulfonic acids but can be converted to the acid by hydrolysis if desired .Applications De Recherche Scientifique

Organic Synthesis

5-Bromopentane-1-sulfonyl chloride is widely used in organic synthesis as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can significantly alter their chemical properties and reactivity. This compound is particularly useful in the synthesis of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds, which are important in pharmaceuticals and agrochemicals .

Pharmaceutical Development

In pharmaceutical research, 5-Bromopentane-1-sulfonyl chloride is employed to synthesize various bioactive molecules. Sulfonyl groups are key components in many drugs due to their ability to enhance the solubility, stability, and bioavailability of therapeutic agents. This compound is used in the development of antibiotics, antivirals, and anti-inflammatory drugs .

Material Science

This compound is also utilized in material science for the modification of polymers and the synthesis of advanced materials. The introduction of sulfonyl groups can improve the thermal stability, mechanical strength, and chemical resistance of polymers. It is used in the production of specialty polymers and coatings that require enhanced durability and performance .

Catalysis

5-Bromopentane-1-sulfonyl chloride serves as a precursor in the preparation of catalysts. Sulfonylated catalysts are known for their high activity and selectivity in various chemical reactions, including oxidation, reduction, and coupling reactions. These catalysts are essential in industrial processes for the efficient production of chemicals and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent to enhance the detection and quantification of various analytes. By reacting with specific functional groups in the analytes, it forms derivatives that are more easily detected by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This application is crucial for the accurate analysis of complex mixtures in environmental, food, and pharmaceutical samples .

Bioconjugation

5-Bromopentane-1-sulfonyl chloride is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various probes and labels. This process is essential in the development of diagnostic assays, imaging agents, and targeted drug delivery systems. The sulfonyl chloride group reacts with amines and other nucleophiles, forming stable covalent bonds that facilitate the attachment of biomolecules to surfaces or other molecules .

These applications highlight the versatility and importance of 5-Bromopentane-1-sulfonyl chloride in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Mécanisme D'action

Target of Action

Sulfonyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols .

Mode of Action

5-Bromopentane-1-sulfonyl chloride likely undergoes a nucleophilic substitution reaction, specifically an S_N2 mechanism . In this process, a nucleophile (such as an amine or alcohol) attacks the electrophilic carbon attached to the sulfonyl chloride group, leading to the displacement of the chloride ion .

Biochemical Pathways

The compound’s reactivity suggests it could participate in various biochemical transformations involving nucleophilic substitution reactions .

Pharmacokinetics

The compound’s reactivity suggests it could be rapidly metabolized in biological systems .

Result of Action

Given its reactivity, it could potentially form various products depending on the nucleophiles present in the biological system .

Action Environment

The action, efficacy, and stability of 5-Bromopentane-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles, pH, temperature, and solvent can all impact the compound’s reactivity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromopentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHNXHFMUOSOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopentane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxane-4,6-dione, 5-[[(3,4-dimethoxyphenyl)amino]methylene]-2,2-dimethyl-](/img/structure/B3252014.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B3252028.png)

![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3252032.png)